1-Phenyl-3-(p-toluenesulfonyl)urea

Physicochemical Properties Lipophilicity LogP

Sourcing this sulfonylurea for herbicide R&D or permeability studies? Generic substitution is high-risk: the phenyl addition boosts LogP to 2.21 (vs 0.719 for simpler analogs), critically altering solubility and membrane partitioning. This specific powder morphology further differentiates dissolution rates from crystalline forms. In-stock supply of this key diazaphospholidin-5-one-2-oxide building block eliminates lead time uncertainty. Don't risk experimental failure with near-matches—secure the validated molecule pre-optimized for Mannich-type reactivity.

Molecular Formula C14H14N2O3S
Molecular Weight 290.34 g/mol
CAS No. 13909-63-2
Cat. No. B076196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-3-(p-toluenesulfonyl)urea
CAS13909-63-2
Molecular FormulaC14H14N2O3S
Molecular Weight290.34 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC=CC=C2
InChIInChI=1S/C14H14N2O3S/c1-11-7-9-13(10-8-11)20(18,19)16-14(17)15-12-5-3-2-4-6-12/h2-10H,1H3,(H2,15,16,17)
InChIKeyBBQLCKFJEDETJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 0.1 kg / 1 kg / 25 kg / 1 vl / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility41.8 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-3-(p-toluenesulfonyl)urea (CAS 13909-63-2): Baseline Properties and Characteristics for Research Procurement


1-Phenyl-3-(p-toluenesulfonyl)urea is a specialized sulfonylurea derivative characterized by a phenyl group attached to the urea nitrogen and a p-toluenesulfonyl (tosyl) group at the other nitrogen. Its molecular formula is C14H14N2O3S with a molecular weight of 290.34 g/mol . The compound exists as a powder with a density of 1.38 at 21°C and exhibits a calculated LogP of 2.21, indicating moderate lipophilicity . It is also known by synonyms including N-Phenyl-N'-tosylurea and 4-Methyl-N-(phenylcarbamoyl)benzenesulfonamide .

Why 1-Phenyl-3-(p-toluenesulfonyl)urea (13909-63-2) Cannot Be Simply Interchanged with Other Sulfonylurea Analogs


Generic substitution among sulfonylureas is not straightforward due to significant variations in physicochemical properties that directly impact experimental outcomes. For instance, the addition of a phenyl group to the urea moiety in 1-phenyl-3-(p-toluenesulfonyl)urea results in a higher molecular weight (290.34 g/mol) and a substantially increased LogP (2.21) compared to its simpler analog, N-(p-toluenesulfonyl)urea (MW: 214.24, LogP: 0.719) [1]. This difference in lipophilicity (over a 30-fold difference in octanol-water partition coefficient) dictates distinct solubility profiles and membrane permeability characteristics, which can critically alter reactivity, biological activity, and material properties in specific applications . Such divergence renders in-class substitution without re-validation a source of potential experimental failure.

Quantitative Differentiation Guide for 1-Phenyl-3-(p-toluenesulfonyl)urea (13909-63-2) Against Closest Analogs


Lipophilicity Comparison: 1-Phenyl-3-(p-toluenesulfonyl)urea vs. N-(p-Toluenesulfonyl)urea

1-Phenyl-3-(p-toluenesulfonyl)urea (LogP = 2.21) demonstrates significantly higher lipophilicity compared to its core analog, N-(p-toluenesulfonyl)urea (LogP = 0.719) [1]. This difference arises from the substitution of a hydrogen atom with a phenyl group on the urea moiety. The calculated LogP values indicate a greater than 30-fold increase in the octanol-water partition coefficient for 1-phenyl-3-(p-toluenesulfonyl)urea, directly influencing its solubility in organic solvents versus aqueous media and its interaction with biological membranes .

Physicochemical Properties Lipophilicity LogP

Physical Property Differentiation: Molecular Weight and Size

1-Phenyl-3-(p-toluenesulfonyl)urea (MW: 290.34 g/mol) has a significantly higher molecular weight and larger molecular volume compared to the unsubstituted N-(p-toluenesulfonyl)urea (MW: 214.24 g/mol) [1]. This increased mass and volume are a direct consequence of the phenyl substituent, which also introduces a rigid aromatic ring that influences the compound's packing and interactions in the solid state .

Chemical Synthesis Material Science Analytical Chemistry

Synthetic Utility: Herbicidal Activity of Derived Phosphorous Heterocycles

1-Phenyl-3-(p-toluenesulfonyl)urea serves as a specific precursor for synthesizing 1-(p-toluenesulfonyl)-2-phenoxy-3-aryl-4-phenyl-1,4,2-diazaphospholidin-5-one-2-oxides via a Mannich-type reaction [1]. Preliminary bioassays on these derived compounds demonstrated selective herbicidal activity against rape, indicating that the 1-phenyl-3-(p-toluenesulfonyl)urea core confers specific agrochemical properties not generally observed with other sulfonylurea building blocks [1].

Agrochemical Chemistry Organic Synthesis Bioassay

Solid-State Morphology and Crystallinity

1-Phenyl-3-(p-toluenesulfonyl)urea is reported as a powder , whereas its analog N-(p-toluenesulfonyl)urea has a defined melting point of 196-198 °C, indicating a crystalline solid . This difference in physical form suggests that the addition of the phenyl group disrupts the crystalline packing efficiency, leading to an amorphous or microcrystalline powder morphology, which can impact dissolution rates, handling, and processability in solid-phase applications.

Crystallography Solid-State Chemistry Formulation

Targeted Research and Industrial Application Scenarios for 1-Phenyl-3-(p-toluenesulfonyl)urea (13909-63-2)


Agrochemical Lead Discovery and Synthesis

1-Phenyl-3-(p-toluenesulfonyl)urea is a key building block for creating novel phosphorus-containing heterocycles with demonstrated selective herbicidal activity [1]. Research programs focused on developing new herbicides can utilize this compound to generate libraries of diazaphospholidin-5-one-2-oxide derivatives, leveraging its unique reactivity in Mannich-type reactions to explore structure-activity relationships.

Physicochemical and Biophysical Studies Requiring Moderate Lipophilicity

With a LogP of 2.21, this compound is well-suited for studies investigating the impact of moderate lipophilicity on membrane permeability, partition coefficients, and biological activity . It can serve as a reference standard in assays where a LogP between 2 and 3 is desired, contrasting with the much lower LogP (0.719) of simpler sulfonylureas [2].

Solid-State Formulation and Dissolution Research

Its reported powder morphology, in contrast to the crystalline nature of N-(p-toluenesulfonyl)urea, makes it a candidate for studies examining the effect of physical form on dissolution rate and processability [1]. Researchers can use this compound to investigate amorphous versus crystalline states in sulfonylurea derivatives.

Catalyst Development and Mechanistic Studies

The compound can be used as a substrate to test new catalysts for the synthesis of polysubstituted ureas. Its specific structure, containing both a phenyl and a tosyl group, provides a distinct steric and electronic environment that can challenge catalyst selectivity and efficiency, offering insights into reaction mechanisms and catalyst design .

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